2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile

Beschreibung

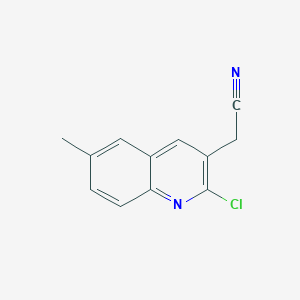

2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile is a substituted quinoline derivative featuring a chloro group at position 2, a methyl group at position 6, and an acetonitrile moiety at position 3 of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables π-π interactions and electronic modulation.

Eigenschaften

Molekularformel |

C12H9ClN2 |

|---|---|

Molekulargewicht |

216.66 g/mol |

IUPAC-Name |

2-(2-chloro-6-methylquinolin-3-yl)acetonitrile |

InChI |

InChI=1S/C12H9ClN2/c1-8-2-3-11-10(6-8)7-9(4-5-14)12(13)15-11/h2-3,6-7H,4H2,1H3 |

InChI-Schlüssel |

VJJKJEARKLVONM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(2-Chlor-6-methylchinolin-3-yl)acetonitril umfasst typischerweise die folgenden Schritte:

Herstellung des Ausgangsmaterials: Das Ausgangsmaterial, 2-Chlor-3-formyl-6-methylchinolin, wird nach der Literaturmethode synthetisiert.

Nucleophile Substitution: Schließlich wird die Chlormethylverbindung einer nucleophilen Substitution mit einem geeigneten Nucleophil unterworfen, um 2-(2-Chlor-6-methylchinolin-3-yl)acetonitril zu bilden.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der oben beschriebene Syntheseweg kann mit geeigneten Modifikationen der Reaktionsbedingungen und Reinigungsprozesse für industrielle Anwendungen hochskaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(2-Chlor-6-methylchinolin-3-yl)acetonitril durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Anilin und Triethylamin in Ethanol werden üblicherweise verwendet.

Oxidation und Reduktion:

Hauptprodukte:

Nucleophile Substitution: Zu den Produkten gehören verschiedene substituierte Chinolin-Derivate.

Oxidation und Reduktion:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- The structural characteristics of 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile allow it to serve as a lead compound in the development of novel pharmaceuticals. Its derivatives may exhibit enhanced therapeutic properties, including anti-cancer and anti-microbial activities.

- Interaction studies have shown that this compound can bind to various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications.

-

Biological Activity :

- Preliminary studies suggest that compounds similar to this compound may possess significant anti-cancer properties. For instance, other quinoline derivatives have been documented to inhibit cancer cell proliferation and induce apoptosis.

- The compound's binding affinity to proteins such as bovine serum albumin (BSA) has been investigated, providing insights into its pharmacokinetic properties .

Synthetic Chemistry

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity through techniques like reflux conditions and chromatography. The ability to modify the compound's structure enables the creation of new derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

- Case Study 1 : A study investigated the synthesis of quinoline derivatives, including this compound, demonstrating their potential as anti-cancer agents through various in vitro assays. Results indicated significant cytotoxic effects against specific cancer cell lines.

- Case Study 2 : Molecular docking studies have been conducted to assess the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest that modifications to the compound could enhance its efficacy against drug-resistant cancer cells .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 8-Chloro-2-methoxyquinazolin-4(3H)-one | Structure | Exhibits anticancer properties; used as a building block in medicinal chemistry. |

| Quinoline | Structure | Parent structure; serves as a precursor for numerous derivatives with diverse biological activities. |

| 6-Methylquinoline | Structure | Similar to quinoline but with methyl substitution; shows potential antimicrobial activity. |

These compounds illustrate the diversity within the quinoline family while showcasing the unique characteristics of this compound that may influence its biological activity and applications in research and industry.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile with structurally related acetonitrile derivatives, emphasizing differences in core heterocycles, substituents, molecular properties, and applications.

Key Structural and Functional Differences

Core Heterocycle Influence Quinoline vs. Pyridine/Pyridazine: The quinoline core in the target compound provides a larger conjugated aromatic system compared to pyridine or pyridazine derivatives. Triazole Derivatives: The 1,2,4-triazole core (e.g., ) introduces sulfur-based functional groups, enabling hydrogen bonding and redox activity, which are critical for antioxidant applications .

Substituent Effects Electron-Withdrawing Groups (Cl): The 2-chloro substituent in the target compound likely increases electrophilicity at the quinoline ring, enhancing reactivity in nucleophilic substitutions. Similar effects are observed in 6-chloro-pyridine analogs . Methyl vs. Methoxy Groups: The 6-methyl group in the target compound (electron-donating) contrasts with methoxy groups in pyridine derivatives (electron-withdrawing), altering electronic density and solubility .

Pharmacological Potential While direct data on the target compound are unavailable, triazole-acetonitrile hybrids () demonstrate antitumor and anti-inflammatory activities, suggesting that the quinoline analog could share similar mechanisms, such as kinase inhibition or ROS scavenging .

Synthetic Pathways

- Alkylation with chloroacetonitrile under basic conditions (e.g., NaOH in anhydrous alcohol) is a common method for introducing the acetonitrile moiety in analogs like 2-(5-methoxy-triazolyl)acetonitrile . This method may apply to the target compound.

Computational and Analytical Data Collision Cross-Section (CCS): Pyridine-based analogs (e.g., 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile) exhibit predicted CCS values (133.4–147.2 Ų), which could guide LC-MS/MS analysis of the quinoline derivative . DFT Studies: Chromene-acetonitrile analogs () reveal non-planar structures and HOMO-LUMO distributions on aromatic rings, suggesting that the quinoline derivative may display similar electronic behavior .

Biologische Aktivität

2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN, with a molecular weight of approximately 205.64 g/mol. The compound features a quinoline ring system that is substituted with a chlorine atom and a methyl group, along with an acetonitrile functional group. The unique structure contributes to its biological reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For instance, structural modifications can enhance antibacterial potency, as seen in derivatives tested against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

A detailed structure–activity relationship study involving quinoline analogs highlighted the antimalarial potential of compounds related to this compound. For example, the introduction of specific substituents on the quinoline ring improved antiplasmodial activity against the Dd2 strain of Plasmodium falciparum. Notably, fluorinated analogs exhibited enhanced activity compared to their chlorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the quinoline ring can significantly influence biological activity. For instance:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C6 | Fluorine | Increased antimalarial potency |

| C5 | Methyl | Moderate enhancement in antimicrobial activity |

| C4 | Nitro | Decreased activity when positioned ortho or meta |

Compounds with electron-withdrawing groups at the C6 position generally showed improved efficacy against various pathogens .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated several quinoline derivatives for their antibacterial properties using the disc diffusion method. The results indicated that certain derivatives of this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antimalarial Efficacy : In vitro assays demonstrated that analogs of this compound displayed low nanomolar EC50 values against P. falciparum, suggesting a promising lead for further development in antimalarial therapies .

- Cytotoxicity Studies : Assessments on human cell lines indicated that certain structural modifications could mitigate cytotoxic effects while maintaining antimicrobial efficacy, highlighting the therapeutic potential of these derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : A common precursor, 2-chloro-3-(chloromethyl)-6-methylquinoline, can be synthesized via reduction of 2-chloro-3-formyl-6-methylquinoline using sodium borohydride (NaBH₄) in methanol, followed by chlorination with thionyl chloride (SOCl₂) in dry benzene. Subsequent nucleophilic substitution with acetonitrile derivatives under reflux in ethanol with a base (e.g., triethylamine) yields the target compound. Optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize side reactions .

- Key Data : Yields >85% are achievable under anhydrous conditions with equimolar reactant ratios.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- IR Spectroscopy : Look for C≡N stretching vibrations near ~2200 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .

- NMR : ¹H NMR should show singlet peaks for the methyl group (δ ~2.5 ppm) and the quinoline backbone protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+1]⁺ peaks matching the molecular formula (C₁₃H₁₀ClN₂) .

Q. How can intermediates like 2-chloro-3-(chloromethyl)-6-methylquinoline be purified for high-purity synthesis?

- Methodology : Column chromatography using silica gel (hexane:ethyl acetate gradient) effectively separates intermediates. Recrystallization in ethanol or dichloromethane improves purity (>97% by GC) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethylquinoline precursor in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the chloro and methyl groups on the quinoline ring, which enhances the electrophilicity of the chloromethyl carbon. Kinetic studies (e.g., monitoring reaction progress via HPLC) reveal pseudo-first-order dependence on the nucleophile concentration .

Q. How can crystallographic data for this compound be refined to resolve anisotropic displacement parameters?

- Methodology : Use SHELXL for small-molecule refinement. Key steps:

- Import .hkl data into WinGX for initial structure solution.

- Apply Hirshfeld rigid-bond restraints to manage thermal motion discrepancies.

- Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON reports .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (I > 2σ(I)) | 0.045 |

| wR₂ (all data) | 0.112 |

| CCDC Deposition No. | To be assigned |

Q. What challenges arise in resolving tautomeric forms or polymorphism during crystallization?

- Methodology : Polymorph screening via solvent-drop grinding (e.g., acetonitrile vs. toluene) combined with PXRD analysis identifies stable forms. Differential Scanning Calorimetry (DSC) detects phase transitions, while ORTEP-3 visualizes molecular packing to assess hydrogen-bonding networks .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.